molecular formula C10H15N B1203477 (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE CAS No. 31983-27-4

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE

Cat. No.: B1203477
CAS No.: 31983-27-4
M. Wt: 149.23 g/mol
InChI Key: HLCSDJLATUNSSI-UHFFFAOYSA-N
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Description

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is an organic compound characterized by its unique structure, which includes a nitrile group and conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving addition, elimination, cyclization, and ring-opening steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3,7-dimethylocta-2,6-dienenitrile: An isomer with different geometric configuration.

    (2Z)-3,7-dimethylocta-2,6-dienamide: A related compound with an amide group instead of a nitrile.

Uniqueness

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is unique due to its specific geometric configuration and the presence of both a nitrile group and a conjugated diene system.

Properties

CAS No.

31983-27-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dienenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7-

InChI Key

HLCSDJLATUNSSI-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CC#N)C)C

Canonical SMILES

CC(=CCCC(=CC#N)C)C

5146-66-7
5585-39-7

Pictograms

Health Hazard

Synonyms

3,7-dimethyl-2,6-octadienenitrile
citralva
geranyl nitrile

Origin of Product

United States

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